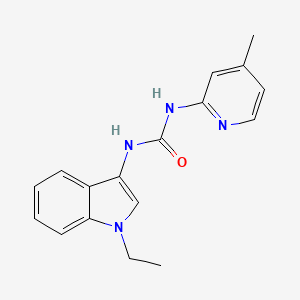
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Vue d'ensemble
Description
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide, also known as COTI-2, is a small molecule that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a novel inhibitor of mutant p53 proteins, which are commonly found in many types of cancer. Mutant p53 proteins are known to contribute to cancer progression and drug resistance. N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide binds to mutant p53 proteins and induces a conformational change that restores the protein's wild-type function. This leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide reduces tumor growth and increases survival in animal models. N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has also been shown to have low toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is its ability to selectively target mutant p53 proteins, which are commonly found in many types of cancer. This makes N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide a promising candidate for the treatment of cancer. However, there are also some limitations to using N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in lab experiments. One of the limitations is the need for further studies to determine the optimal dosage and administration schedule for N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. Another limitation is the need for further studies to investigate the potential side effects of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide.
Orientations Futures
There are several future directions for the development of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. One direction is to conduct further preclinical studies to determine the optimal dosage and administration schedule for N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide. Another direction is to investigate the potential side effects of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in animal models. Additionally, clinical trials are needed to determine the safety and efficacy of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in humans. Finally, further studies are needed to investigate the potential of N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide in combination with other cancer therapies.
Applications De Recherche Scientifique
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide has been extensively studied in preclinical models for the treatment of various types of cancer, including ovarian, colorectal, and pancreatic cancer. In vitro studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide induces apoptosis and inhibits cell proliferation in cancer cells. In vivo studies have shown that N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide reduces tumor growth and increases survival in animal models.
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-16(23)12-5-7-13(8-6-12)20-17(24)18(25)21-14-3-1-4-15(11-14)22-9-2-10-28(22,26)27/h1,3-8,11H,2,9-10H2,(H2,19,23)(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBJYLNRXMCDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-carbamoylphenyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3309519.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309526.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-tosylbutanamide](/img/structure/B3309530.png)

![1-(2-(4-isopropylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3309548.png)
![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3309571.png)



